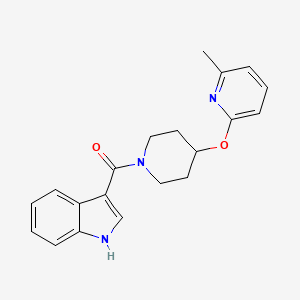

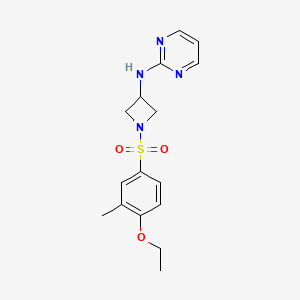

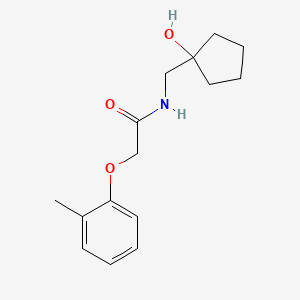

(E)-N'-(2-fluorophenyl)-3-(3-quinolinyl)-2-propenohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N'-(2-fluorophenyl)-3-(3-quinolinyl)-2-propenohydrazide, also known as 2-F-3-Q-PH, is an organic compound with a wide range of applications in scientific research. It is a type of hydrazide, a compound that contains a hydrazide functional group, and is used as a reagent in various chemical reactions. It has been used in the synthesis of various organic compounds, as well as in the study of biochemical and physiological effects.

Applications De Recherche Scientifique

Receptor Binding Affinity and Activity

Several studies have identified compounds structurally related to (E)-N'-(2-fluorophenyl)-3-(3-quinolinyl)-2-propenohydrazide with high affinity for central receptors, such as benzodiazepine receptors, showcasing their potential in modulating receptor activities. For example, Carotti et al. (2003) synthesized compounds with significant affinity for the benzodiazepine receptor, demonstrating their potency as antagonists in vitro (Carotti et al., 2003).

Antibacterial Properties

Fluoroquinolones and related compounds have been recognized for their antibacterial properties. A study by Kuramoto et al. (2003) designed novel N-1 substituents of quinolones, resulting in compounds with potent antibacterial activities against a range of Gram-positive and Gram-negative bacteria (Kuramoto et al., 2003).

Chemical Sensing

The compound and its derivatives have applications in chemical sensing, as demonstrated by Yang et al. (2015), who developed a chemosensor with selectivity and sensitivity towards specific metal ions under aqueous conditions, highlighting its utility in detecting environmental and biological analytes (Yang et al., 2015).

Corrosion Inhibition

In the field of materials science, derivatives of this compound have been evaluated as corrosion inhibitors. Saliyan and Adhikari (2008) reported that certain derivatives act as excellent inhibitors for mild steel in acidic environments, offering potential applications in protecting industrial materials (Saliyan & Adhikari, 2008).

Propriétés

IUPAC Name |

(E)-N'-(2-fluorophenyl)-3-quinolin-3-ylprop-2-enehydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O/c19-15-6-2-4-8-17(15)21-22-18(23)10-9-13-11-14-5-1-3-7-16(14)20-12-13/h1-12,21H,(H,22,23)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUVVSCRQDCQBO-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)NNC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C=N2)/C=C/C(=O)NNC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

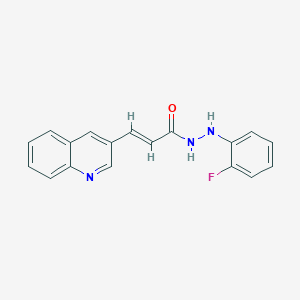

![3-butyl-5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2756658.png)

![N-(cyanomethyl)-3-[(2-fluorophenyl)sulfanyl]-N-methylpropanamide](/img/structure/B2756664.png)

![[4-(1-methanesulfonyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid](/img/structure/B2756670.png)